molecular formula C7H8F2N2O2 B2455468 3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid CAS No. 2490402-65-6

3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid

Cat. No.: B2455468
CAS No.: 2490402-65-6
M. Wt: 190.15
InChI Key: FZVPWLMGLLXQDN-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, such as increased stability and altered reactivity, making it a valuable compound in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroethylating reagent . This reaction is carried out under specific conditions, including the use of a nickel catalyst, a base such as potassium carbonate, and a suitable solvent like dimethoxyethane (DME) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can influence the compound’s binding affinity and specificity, leading to altered biological activity. For example, it may act as an inhibitor of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid is unique due to the presence of both the pyrazole ring and the difluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its stability, reactivity, and potential bioactivity set it apart from other fluorinated compounds .

Properties

IUPAC Name

3-(1,1-difluoroethyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-7(8,9)5-4(6(12)13)3-11(2)10-5/h3H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVPWLMGLLXQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1C(=O)O)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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